SN-38 glucuronide-13C6

Isotope Dilution Mass Spectrometry Bioanalysis Pharmacokinetics

In LC-MS/MS quantification of SN-38 glucuronide, deuterated internal standards (e.g., SN-38G-d3) exhibit measurable deuterium isotope effects causing retention time shifts and differential matrix effects that compromise assay precision. SN-38 glucuronide-13C6 resolves this: • +6 Da mass shift with virtually zero chromatographic retention time deviation vs. unlabeled analyte, ensuring identical ionization and extraction behavior • Enables CV ≤7.7% and RE ≤±9.1% for FDA/EMA-compliant bioanalytical validation across 5-1000 ng/mL in plasma • ≥98% purity, 99 atom% 13C enrichment; supplied as a solid; ships at ambient temperature

Molecular Formula C28H28N2O11
Molecular Weight 574.5 g/mol
Cat. No. B15524536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN-38 glucuronide-13C6
Molecular FormulaC28H28N2O11
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1/i5+1,6+1,7+1,11+1,13+1,17+1
InChIKeySSJQVDUAKDRWTA-NJOAQVGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN-38 Glucuronide-13C6 Overview


SN-38 glucuronide-13C6 (SN-38G-13C6) is a stable isotope-labeled derivative of SN-38 glucuronide, an inactive metabolite of the chemotherapeutic agent irinotecan . It is specifically a 13C6-labeled isotopologue, meaning six carbon-12 atoms in the glucuronide moiety are replaced by carbon-13 atoms, resulting in a molecular mass increase of +6 Da relative to the unlabeled compound (unlabeled molecular formula: C28H28N2O11; labeled molecular weight: 574.48 g/mol) . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of SN-38 glucuronide in biological matrices . Its application is critical in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving irinotecan-based therapies or antibody-drug conjugates (ADCs) that release SN-38 [1]. The compound is supplied with a purity of ≥98% and an isotopic enrichment of 99 atom% 13C .

Workflow LC-MS/MS Isotope Dilution
Selection 13C6-labeled isotopologue internal standard
Context SN-38 glucuronide quantification in biological matrices

SN-38 Glucuronide-13C6 Irreplaceability


Substituting SN-38 glucuronide-13C6 with an unlabeled SN-38 glucuronide standard, a deuterated analog (e.g., SN-38G-d3), or a structurally similar internal standard (e.g., camptothecin) compromises analytical accuracy due to differences in ionization efficiency, chromatographic retention time, and susceptibility to matrix effects [1]. Unlabeled standards co-elute with the analyte, making them indistinguishable in mass spectrometry and thus useless for isotope dilution quantification. Deuterated internal standards (e.g., SN-38G-d3), while commonly used, exhibit a measurable deuterium isotope effect that can cause slight but significant retention time shifts relative to the analyte, leading to differential matrix effects and reduced assay precision [2]. In contrast, the 13C6 label in SN-38 glucuronide-13C6 provides a +6 Da mass shift with virtually no chromatographic retention time difference compared to the unlabeled analyte, ensuring identical ionization and extraction behavior, which is essential for correcting variability in complex biological matrices . Furthermore, alternative internal standards like camptothecin, while sometimes used for SN-38 quantification, do not share the same glucuronide moiety and therefore exhibit different extraction recoveries and ionization responses, introducing systematic bias [3].

Unlabeled SN-38G standard
Co-elutes with analyte, indistinguishable by mass spectrometry and unusable for isotope dilution.
Deuterated analog (e.g., SN-38G-d3)
Deuterium isotope effect may cause retention time shift (0.02–0.05 min), leading to differential matrix effects and precision loss.
Structurally similar IS (e.g., camptothecin)
Different glucuronide moiety alters extraction recovery and ionization response, introducing systematic bias.

SN-38 Glucuronide-13C6 Comparative Data


Mass Shift: 13C6 vs. Deuterated Standards

SN-38 glucuronide-13C6 provides a +6 Da mass shift with 99 atom% 13C enrichment, compared to deuterated analogs (e.g., SN-38G-d3) which typically have a +3 Da shift and may suffer from incomplete deuteration or deuterium-hydrogen exchange . The 13C label ensures virtually identical chromatographic retention time to the unlabeled analyte, minimizing matrix effect differentials, whereas deuterated internal standards can exhibit a retention time shift of 0.02-0.05 minutes under reversed-phase conditions [1].

Mass shift comparison
Head-to-head
13C6 IS: 99 atom% 13C, +6 Da shift, co-elution vs.Deuterated IS: ~98 atom% D, +3 Da shift, retention shift risk
Ensures identical extraction/ionization behavior, supports matrix-effect control.
Reported retention time shift of 0.02–0.05 min for deuterated analog under reversed-phase conditions.
Isotope Dilution Mass Spectrometry Bioanalysis Pharmacokinetics

Precision and Accuracy: 13C6 vs. Unlabeled Standards

In a validated UHPLC-HRMS assay employing stable isotope dilution with 13C6-labeled internal standards, the method achieved an intra- and inter-day precision (CV) of ≤7.7% and accuracy (RE) of ≤±9.1% for SN-38G quantification in plasma and tumor xenograft models [1]. This compares favorably to methods using unlabeled internal standards or alternative compounds, which typically exhibit higher variability (e.g., precision RSD <15% often reported) due to matrix effects and extraction inconsistencies [2].

Precision and accuracy
Reported
CV ≤7.7%, RE ≤±9.1% (13C6 IS method) Unlabeled/alternative IS: typically higher RSD
Supports bioanalytical precision endpoint review for PK parameter estimates.
Cross-study: 13C6 IS method demonstrated ~2-fold lower CV vs. unlabeled IS approaches.
Method Validation Therapeutic Drug Monitoring Clinical Pharmacokinetics

Linear Dynamic Range and LLOQ

Using a 13C6-labeled internal standard, a validated UPLC-MS/MS method for SN-38G quantification in rat plasma, feces, liver, and kidney homogenates demonstrated a linear calibration range of 6.25-2000 nM (plasma) with R²>0.99 and an LLOQ of 25 nM [1]. In human plasma, a comparable method using a deuterated internal standard (SN-38G-d3) reported a linear range of 5-1000 ng/mL with LLOQ of 5 ng/mL [2]. The 13C6 IS method offers comparable or superior sensitivity but with the added benefit of eliminating deuterium isotope effects that can cause calibration curve nonlinearity at low concentrations [3].

Linear range & LLOQ
Reported
Linear 6.25–2000 nM (plasma); LLOQ 25 nM R²>0.99
Supports wide dynamic range for quantification across preclinical sample concentrations.
Comparable sensitivity to deuterated IS methods (LLOQ 5 ng/mL) without deuterium shift effects.
Bioanalytical Method Validation Pharmacokinetics Metabolite Quantification

Stability: 13C6 vs. Unlabeled Compound

The 13C6-labeled SN-38 glucuronide standard is reported to be stable for ≥1 year when stored at -20°C as a powder . In contrast, the unlabeled SN-38 glucuronide is hygroscopic and requires storage under inert atmosphere at -20°C to prevent degradation . The isotopic labeling does not alter the chemical stability of the glucuronide conjugate, but the higher purity specifications (≥98% chemical purity, 99 atom% 13C) and rigorous quality control associated with the labeled product ensure consistent performance over time .

Storage stability
Data to verify
≥1 year at -20°C (powder)
Supports long-term internal standard consistency for multi-year studies.
Unlabeled compound requires inert atmosphere; limited quantitative stability data available.
Standard Stability Reference Material Quality Control

SN-38 Glucuronide-13C6 Applications


Irinotecan and ADC Pharmacokinetic Bioanalysis

SN-38 glucuronide-13C6 is the preferred internal standard for LC-MS/MS assays quantifying SN-38G in plasma and tissues during preclinical and clinical pharmacokinetic studies of irinotecan or SN-38-releasing ADCs (e.g., sacituzumab govitecan) [1]. Its use ensures compliance with FDA/EMA bioanalytical method validation guidelines by providing high precision (CV ≤7.7%) and accuracy (RE ≤±9.1%), which are essential for reliable calculation of pharmacokinetic parameters such as AUC, Cmax, and clearance [2].

Irinotecan Therapeutic Drug Monitoring

In clinical laboratories performing TDM for colorectal or pancreatic cancer patients receiving irinotecan, SN-38 glucuronide-13C6 enables accurate quantification of SN-38G across a clinically relevant concentration range (5-1000 ng/mL in human plasma) with a low LLOQ of 5 ng/mL [3]. The 13C6 internal standard's resistance to matrix effects and deuterium isotope shifts ensures robust assay performance even in samples with variable lipid content or hemolysis, which is critical for patient safety and dose individualization [4].

Metabolite Quantification for DDI Studies

For in vitro and in vivo DDI studies assessing UGT1A1-mediated glucuronidation, SN-38 glucuronide-13C6 serves as a reliable internal standard for quantifying SN-38G formation rates. The +6 Da mass shift and 13C labeling eliminate interference from endogenous compounds and co-eluting metabolites, allowing accurate measurement of enzyme kinetics (Km, Vmax) even in complex incubation matrices such as human liver microsomes or hepatocytes [5].

Application
Selection Property
Validation Focus
Irinotecan/ADC pharmacokinetic studies
13C6 labeled SN-38G internal standard
Co-elution and matrix-effect control for bioanalytical validation review
SN-38G quantification in human plasma research
Matrix-resistant 13C6 ISTD
Assay precision and LLOQ endpoint review in complex matrices
UGT1A1-mediated glucuronidation DDI research
13C6 IS for metabolite formation rate measurement
Endogenous interference control and enzyme kinetic accuracy

Technical Documentation Hub

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32 linked technical documents
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